8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

Lipophilicity ADME CNS drug design

This 8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (logP 2.66, PSA 57.14 Ų) is the lipophilic 8-ethoxy congener in the privileged dihydroquinazoline-2-amine scaffold family, with a >1.3 log unit increase over the 8-methoxy analog. Ideal for CNS drug discovery targeting 5-HT5A receptors, anti-HIV-1 NNRTI SAR (scaffold EC50 down to 0.84 nM), and CMV replication inhibition programs. The free 2-amine is synthetically tractable for parallel library synthesis.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 918136-41-1
Cat. No. B12620542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
CAS918136-41-1
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC(=NC2C)N
InChIInChI=1S/C11H15N3O/c1-3-15-9-6-4-5-8-7(2)13-11(12)14-10(8)9/h4-7H,3H2,1-2H3,(H3,12,13,14)
InChIKeyXWNIHUJYGHTZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-41-1): Structural Identity and Compound Class Context


8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-41-1) is a C11H15N3O dihydroquinazoline derivative with a molecular weight of 205.26 g/mol, a calculated logP of 2.66, and a topological polar surface area (PSA) of 57.14 Ų . It belongs to the 1,4-dihydroquinazolin-2-amine scaffold family, a privileged chemotype extensively explored for antiviral [1], serotonergic [2], and kinase-inhibitory [3] activities. The compound features an ethoxy substituent at the 8-position and a methyl group at the 4-position of the partially saturated quinazoline ring, distinguishing it from the more polar 8-methoxy congener (CAS 918136-34-2) and the halogenated 5-chloro and 5,6-dichloro analogs.

Why In-Class Substitution of 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine Is Not Straightforward


The 1,4-dihydroquinazolin-2-amine scaffold is highly sensitive to subtle structural modifications, with even single-atom changes at the 8-position producing large shifts in lipophilicity, target engagement, and pharmacokinetic behavior. The 8-ethoxy substituent imparts a calculated logP of 2.66—more than 1.3 log units higher than the 8-methoxy analog (logP 1.31) [1]—which directly impacts membrane permeability, protein binding, and CNS penetration potential. Furthermore, within the HIV-1 NNRTI series, the anti-HIV-1 EC50 values span over 700-fold (0.61 μM to 0.84 nM) across closely related analogs [2], demonstrating that potency cannot be inferred from core scaffold alone. In the 5-HT5A receptor context, the 8-methoxy analog displays a Ki of 6.30 nM [3], but the corresponding activity of the 8-ethoxy variant has not been reported, precluding any assumption of equipotency. The patent literature on substituted dihydroquinazolines as anti-cytomegalovirus agents explicitly teaches that antiviral efficacy is contingent on specific substitution patterns [4], underscoring the risk of unvalidated analog substitution.

Quantitative Differentiation Evidence for 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine vs. Closest Analogs


Lipophilicity Differentiation: 8-Ethoxy vs. 8-Methoxy Substituent—A 1.36 Log Unit LogP Increase with Implications for Membrane Permeability and CNS Penetration

The replacement of the 8-methoxy group with an 8-ethoxy group produces a calculated logP increase from 1.31 to 2.66, representing a 1.36 log unit gain in lipophilicity [1]. This difference corresponds to an approximately 23-fold increase in predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability while potentially reducing aqueous solubility. The 8-ethoxy compound also exhibits a modestly lower PSA (57.14 vs. 59.64 Ų) and higher molecular weight (205.26 vs. 191.23 g/mol), consistent with the added methylene unit.

Lipophilicity ADME CNS drug design

5-HT5A Receptor Affinity: 8-Methoxy Analog Displays Ki = 6.30 nM—Establishing the Scaffold's Serotonergic Potential but Leaving the 8-Ethoxy Variant's Selectivity Profile Uncharacterized

The 8-methoxy analog (CAS 918136-34-2; CHEMBL408152) demonstrates potent binding to the human recombinant 5-HT5A receptor with a Ki of 6.30 nM in a radioligand displacement assay using [3H]LSD [1]. The 8-ethoxy compound has not been directly evaluated in this assay. However, the significant lipophilicity difference (ΔlogP = +1.36) between the two compounds suggests potential divergence in serotonergic subtype selectivity, as 5-HT receptor SAR within the dihydroquinazoline series is known to be sensitive to substituent steric and electronic properties [2].

Serotonin receptor 5-HT5A CNS pharmacology

Antiviral Scaffold Validation: Dihydroquinazoline-2-amines Exhibit HIV-1 NNRTI Activity Spanning EC50 0.84 nM to 0.61 μM—Establishing Potency Range for the Chemotype

A series of dihydroquinazoline-2-amine derivatives were evaluated for anti-HIV-1 activity in MT-4 cell cultures, with EC50 values ranging from 0.61 μM to 0.84 nM against wild-type HIV-1 strain IIIB [1]. The most potent compound (4b) exhibited an EC50 of 0.84 nM and an IC50 of 10 nM against the HIV-1 reverse transcriptase enzyme, surpassing the reference drugs efavirenz and etravirine [1]. While the specific 8-ethoxy-4-methyl substitution was not among the compounds tested in this study, the scaffold's demonstrated sub-nanomolar potential establishes a compelling rationale for evaluating the 8-ethoxy variant as a novel NNRTI candidate.

HIV-1 NNRTI antiviral reverse transcriptase

Derivatization Handle: The Primary Amine at C2 Enables Facile N-Functionalization—Exemplified by the N-Cyclobutyl and N-(2,2-Difluoroethyl) Derivatives (CAS 918136-46-6 and 918136-36-4)

The free 2-amine group on 8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine serves as a versatile handle for further derivatization. Two direct derivatives have been catalogued: N-cyclobutyl-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-46-6; C15H21N3O; MW 259.35) and N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine (CAS 918136-36-4; C13H17F2N3O; MW 269.29) . This contrasts with the 8-methoxy analog, for which N-substituted derivatives are less commonly reported in vendor catalogs, suggesting that the ethoxy series may offer broader synthetic tractability for library construction.

Medicinal chemistry SAR expansion derivatization building block

Antiviral Patent Landscape: Substituted Dihydroquinazolines Are Claimed as Anti-Cytomegalovirus Agents in US Patent 7,196,086 (Bayer)—Structural Scope Encompasses 8-Alkoxy Variants

US Patent 7,196,086 (Bayer HealthCare AG) broadly claims substituted dihydroquinazolines as antiviral agents, specifically against cytomegaloviruses [1]. The patent's Markush structure encompasses 8-alkoxy-substituted variants, establishing intellectual property precedent for this substitution pattern in the antiviral context. The related patent family includes US 8,513,255 and US RE46,791, with the latter associated with letermovir (Prevymis), a marketed CMV terminase inhibitor derived from a dihydroquinazoline scaffold [2]. While the specific 8-ethoxy-4-methyl compound is not explicitly exemplified in the granted claims, its structural placement within the claimed genus provides freedom-to-operate context for antiviral research programs.

Cytomegalovirus antiviral patent CMV

Recommended Application Scenarios for 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine Based on Quantitative Differentiation Evidence


CNS-Targeted Serotonergic Probe Design: Leveraging Elevated logP for Blood-Brain Barrier Penetration Optimization

The 8-ethoxy compound (logP 2.66) represents a superior starting point over the 8-methoxy analog (logP 1.31) for CNS drug discovery programs targeting the 5-HT5A receptor or related serotonergic subtypes . The 1.36 log unit increase in lipophilicity is predicted to enhance passive BBB permeation, positioning this compound as a tool to evaluate whether increased brain exposure compensates for any potential loss in target affinity relative to the 6.30 nM Ki baseline of the 8-methoxy comparator [1]. Researchers should combine this compound with in vitro permeability assays (PAMPA-BBB or MDCK-MDR1) and 5-HT receptor panel screening to establish the full selectivity and permeability profile.

HIV-1 NNRTI Lead Diversification: Exploring Sub-Nanomolar Antiviral Potential Against Wild-Type and Mutant Strains

Given that the dihydroquinazoline-2-amine scaffold has produced compounds with EC50 values as low as 0.84 nM against wild-type HIV-1 IIIB—exceeding the potency of clinical NNRTIs efavirenz and etravirine —the 8-ethoxy-4-methyl analog is a rational procurement choice for antiviral SAR campaigns. Its distinct 8-ethoxy substitution pattern has not been explicitly profiled in the published NNRTI series, offering an opportunity to assess whether the increased steric bulk and lipophilicity at the 8-position confer activity against common NNRTI-resistant mutants (e.g., K103N, Y181C). This compound is best deployed in MT-4 cell-based antiviral assays with parallel cytotoxicity evaluation.

Focused Library Synthesis via C2-Amine Derivatization: A Demonstrated Synthetic Handle for Rapid SAR Expansion

The compound's free primary amine at the 2-position has proven amenable to N-alkylation, as evidenced by the catalogued N-cyclobutyl and N-(2,2-difluoroethyl) derivatives . This established synthetic tractability makes the 8-ethoxy parent compound an efficient core scaffold for parallel library synthesis. Medicinal chemistry teams can systematically vary the N2-substituent (alkyl, benzyl, heteroaryl, sulfonamide) while holding the 8-ethoxy-4-methyl pharmacophore constant, generating 50–200 compound libraries suitable for phenotypic or target-based screening across antiviral, serotonergic, or kinase inhibition programs.

Anti-CMV Drug Discovery: Exploiting Scaffold Validation from the Letermovir Patent Family

The dihydroquinazoline scaffold's commercial validation via letermovir (Prevymis), an FDA-approved CMV terminase inhibitor, establishes strong precedent for this chemotype in antiviral drug discovery . The 8-ethoxy-4-methyl compound falls within the structural scope of the foundational Bayer patent family (US 7,196,086) claiming substituted dihydroquinazolines as anti-CMV agents [1]. This compound is suitable as a screening hit for CMV replication inhibition assays, with the potential advantage that its distinct substitution pattern may address resistance liabilities associated with existing CMV therapies.

Quote Request

Request a Quote for 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.